molecular formula C9H11ClFN3 B2358408 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 1423033-99-1

1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No.: B2358408
CAS No.: 1423033-99-1
M. Wt: 215.66
InChI Key: YPCCTSWIRVGILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride involves several steps, typically starting with the preparation of the benzodiazole core. The synthetic route often includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of ortho-phenylenediamine with formic acid or its derivatives.

    Fluorination: Introduction of the fluorine atom at the 5-position of the benzodiazole ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethylation: The ethyl group is introduced at the 1-position using ethyl halides under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-anxiety and anti-convulsant drugs.

    Biological Studies: The compound is employed in studies investigating the interaction of benzodiazole derivatives with biological targets, such as enzymes and receptors.

    Material Science:

Comparison with Similar Compounds

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride can be compared with other benzodiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1-ethyl-5-fluorobenzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.ClH/c1-2-13-8-4-3-6(10)5-7(8)12-9(13)11;/h3-5H,2H2,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCTSWIRVGILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.